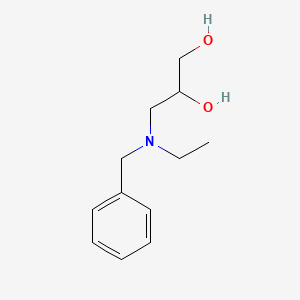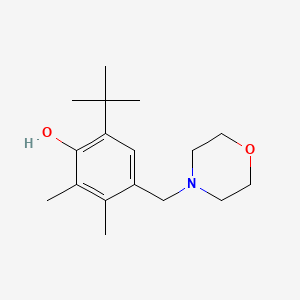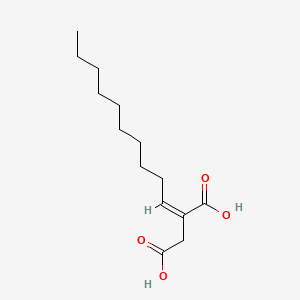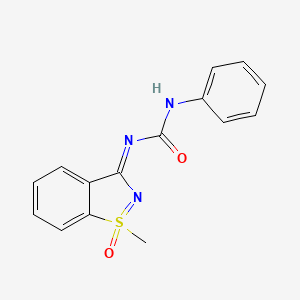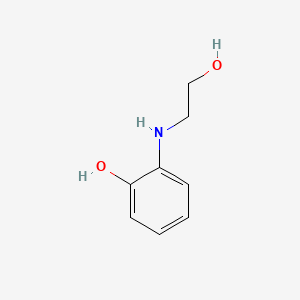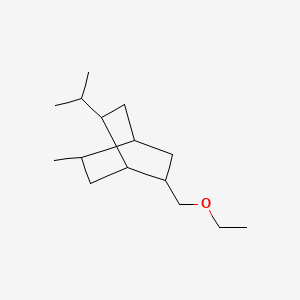
2-(Ethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane is a saturated bridged-bicyclic compound. These types of compounds are currently under intense investigation as building blocks for pharmaceutical drug design due to their unique structural properties .
Méthodes De Préparation
The synthesis of 2-(Ethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane can be achieved through various synthetic routes. One common method involves a photocatalytic cycloaddition reaction that provides access to bicyclo[2.2.2]octanes with distinct substitution patterns . This method is operationally simple and allows for the preparation of bridge-functionalized species, which are highly challenging to synthesize using traditional methods .
Analyse Des Réactions Chimiques
2-(Ethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, dichloromethane, and acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable building block for the synthesis of bioactive compounds . In biology and medicine, it is used in drug discovery projects due to its unique structural properties that enhance the physicochemical properties of lead compounds . In industry, it is used in the development of new materials with improved solubility, activity, and conformational restriction .
Mécanisme D'action
The mechanism of action of 2-(Ethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological targets, leading to enhanced metabolic stability and reduced lipophilicity . This interaction is crucial for its bioactivity and effectiveness in drug discovery projects .
Comparaison Avec Des Composés Similaires
2-(Ethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane can be compared with other similar compounds such as bicyclo[2.1.1]hexanes and bicyclo[1.1.1]pentanes . While all these compounds are valuable in drug discovery due to their unique structural properties, this compound offers distinct advantages in terms of solubility, activity, and conformational restriction . This makes it a highly sought-after compound in various scientific research applications .
Propriétés
Numéro CAS |
84540-23-8 |
|---|---|
Formule moléculaire |
C15H28O |
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
2-(ethoxymethyl)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C15H28O/c1-5-16-9-13-7-12-8-14(10(2)3)15(13)6-11(12)4/h10-15H,5-9H2,1-4H3 |
Clé InChI |
NGUXECYSEAJIMC-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1CC2CC(C1CC2C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


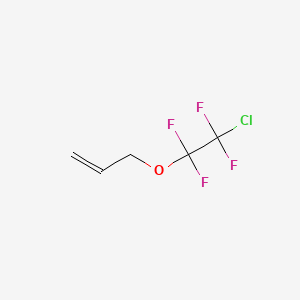
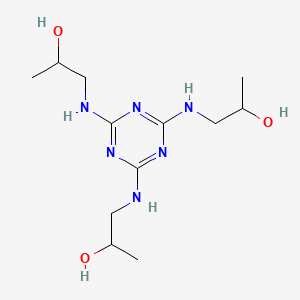
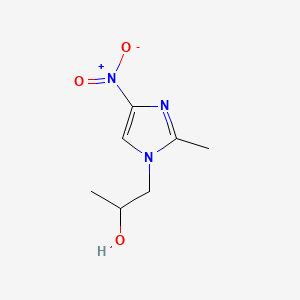



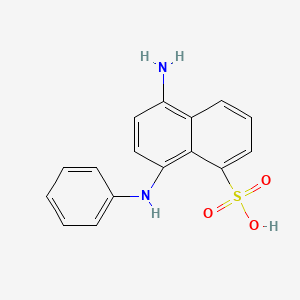
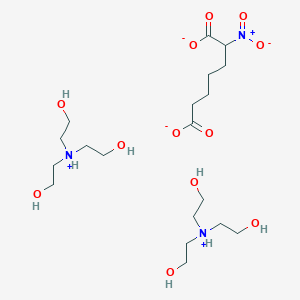
![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
